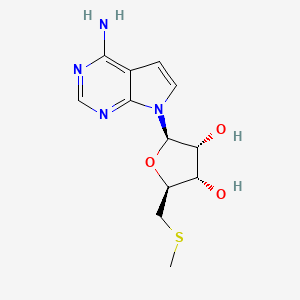

5'-Deoxy-5'-(methylthio)-tubercidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5'-Désoxy-5'-(Méthylthio)-Tubéridine, également connue sous le nom de 5'-Désoxy-5'-(méthylthio)adénosine, est un analogue de nucléoside naturel. C'est un dérivé de l'adénosine, où le groupe hydroxyle à la position 5' du ribose est remplacé par un groupe méthylthio. Ce composé est connu pour son rôle dans divers processus biochimiques et a été étudié pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de la 5'-Désoxy-5'-(Méthylthio)-Tubéridine implique généralement la méthylation de dérivés d'adénosine. Une méthode courante comprend la réaction de l'adénosine avec des réactifs méthylthio dans des conditions spécifiques pour obtenir la substitution souhaitée à la position 5' .

Méthodes de Production Industrielle

La production industrielle de 5'-Désoxy-5'-(Méthylthio)-Tubéridine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent des étapes telles que la purification et la cristallisation pour obtenir le produit final sous une forme adaptée à diverses applications .

Analyse Des Réactions Chimiques

Types de Réactions

La 5'-Désoxy-5'-(Méthylthio)-Tubéridine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe méthylthio en un groupe thiol.

Substitution : Le groupe méthylthio peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et Conditions Communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution .

Produits Majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la 5'-Désoxy-5'-(Méthylthio)-Tubéridine peut produire des sulfoxydes et des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .

Applications de la Recherche Scientifique

La 5'-Désoxy-5'-(Méthylthio)-Tubéridine a été largement étudiée pour ses applications dans divers domaines :

Mécanisme d'Action

Le mécanisme d'action de la 5'-Désoxy-5'-(Méthylthio)-Tubéridine implique son interaction avec diverses cibles moléculaires et voies :

Applications De Recherche Scientifique

Neuroprotective Effects

5'-Deoxy-5'-(methylthio)-tubercidin has demonstrated significant neuroprotective properties, particularly in models of neuroinflammation and neurodegenerative diseases.

- Mechanism of Action : The compound is produced during polyamine metabolism and acts as an inhibitor of polyamine biosynthesis. It has been shown to cross the blood-brain barrier, making it a candidate for treating conditions like multiple sclerosis and Parkinson's disease .

- Research Findings : A study assessed its neuroprotective effects in vitro using primary neuron cultures subjected to excitotoxicity. Results indicated that methylthioadenosine could protect neurons from damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Cancer Research

The role of this compound in cancer biology has been a focus of several studies:

- Tumor Promotion : Loss of the methylthioadenosine phosphorylase gene (MTAP) has been linked to tumor promotion in various cancers. Elevated levels of methylthioadenosine were found to induce matrix metalloproteinase expression and enhance cell invasiveness, indicating a tumor-supporting role .

- Therapeutic Potential : The compound's ability to modulate tumor microenvironments makes it a candidate for further investigation in cancer therapies, particularly for tumors exhibiting MTAP loss .

Anti-Tubercular Activity

Research into the anti-tubercular properties of this compound has revealed promising results:

- Mechanism : The compound is involved in the metabolism of polyamines in Mycobacterium tuberculosis, which is crucial for bacterial growth and survival. Inhibition of this pathway could lead to effective treatments against tuberculosis .

- Case Studies : In vitro studies have shown that derivatives of methylthioadenosine exhibit cytotoxic effects against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the compound could enhance its efficacy as an anti-tubercular agent .

Trypanocidal Activity

Another area of interest is the potential use of this compound in treating trypanosomiasis:

- Research Findings : Analog compounds have been synthesized that demonstrate potent trypanocidal activity, with some showing significantly lower IC50 values compared to existing treatments. This indicates that methylthioadenosine analogs may serve as effective substrates for trypanosome metabolic pathways .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5’-Deoxy-5’-(Methylthio)-Tubercidin involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound acts as a substrate for methylthioadenosine phosphorylase, an enzyme involved in the methionine salvage pathway.

Pathways Involved: It inhibits protein carboxymethyltransferase and affects the methylation status of proteins, leading to changes in gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Composés Similaires

Adénosine : Le composé parent de la 5'-Désoxy-5'-(Méthylthio)-Tubéridine, impliqué dans divers processus biochimiques.

S-Adénosylméthionine : Un donneur de méthyle dans de nombreuses réactions de méthylation.

S-Adénosylhomocystéine : Un produit des réactions de méthylation et un régulateur des méthyltransférases.

Unicité

La 5'-Désoxy-5'-(Méthylthio)-Tubéridine est unique en raison de sa substitution spécifique à la position 5', ce qui confère des propriétés biochimiques distinctes. Sa capacité à inhiber la méthylation des protéines et à induire l'apoptose dans les cellules cancéreuses la distingue des autres composés similaires .

Activité Biologique

5'-Deoxy-5'-(methylthio)-tubercidin, a derivative of tubercidin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a modified nucleoside that exhibits properties similar to those of tubercidin. Tubercidin itself is a potent inhibitor of nucleoside transport and has been studied for its antitumor and antiviral effects. The methylthio modification enhances certain biological activities while potentially altering the pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its role as an inhibitor of nucleoside transport and its interaction with various enzymes involved in nucleotide metabolism. It has been shown to inhibit the enzyme 5'-methylthioadenosine phosphorylase, leading to the accumulation of toxic metabolites within cells. This inhibition can disrupt cellular proliferation and induce apoptosis in certain cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity studies:

| Concentration (µM) | Cell Line | % Cell Viability |

|---|---|---|

| 10 | HeLa | 66% |

| 50 | A549 | 32% |

| 100 | MCF7 | 11% |

| 200 | Jurkat | 4% |

These results indicate a dose-dependent cytotoxic effect, with significant reductions in cell viability observed at higher concentrations.

Inhibition of Nucleoside Transport

Research indicates that this compound interferes with nucleoside transport mechanisms in cells. A study highlighted that treatment with this compound resulted in reduced uptake of toxic nucleosides in mouse lymphoma cells, suggesting a mechanism that could contribute to its cytotoxic effects .

Case Studies

Several case studies have explored the therapeutic potential of this compound in various cancer models:

- Case Study on Leukemia : In a study involving leukemia cell lines, treatment with this compound led to significant apoptosis, as evidenced by increased Annexin V staining and caspase activation.

- Solid Tumors : In solid tumor models, this compound demonstrated enhanced efficacy when combined with traditional chemotherapeutics, suggesting potential for use in combination therapies.

Propriétés

Numéro CAS |

61893-98-9 |

|---|---|

Formule moléculaire |

C12H16N4O3S |

Poids moléculaire |

296.35 g/mol |

Nom IUPAC |

(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H16N4O3S/c1-20-4-7-8(17)9(18)12(19-7)16-3-2-6-10(13)14-5-15-11(6)16/h2-3,5,7-9,12,17-18H,4H2,1H3,(H2,13,14,15)/t7-,8-,9-,12-/m1/s1 |

Clé InChI |

WBPLMFVTQMIPLW-MFYTUXHUSA-N |

SMILES |

CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O |

SMILES isomérique |

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)O)O |

SMILES canonique |

CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O |

Synonymes |

5'-methylthiotubercidin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.